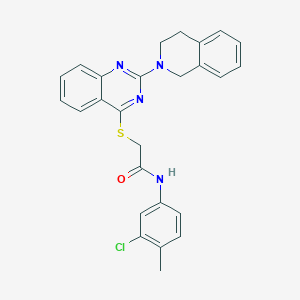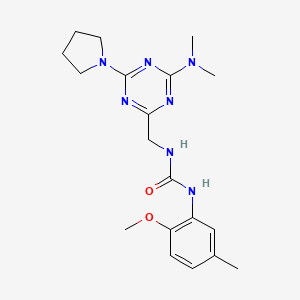
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazopyridine acetamides and has been shown to have a high affinity for the translocator protein 18 kDa (TSPO), which is expressed in high amounts in the brain and other tissues.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. For example, one study focused on the design, synthesis, and biological evaluation of a compound with similar structure for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, showing significant effects in comparison with standards (Nayak et al., 2014).
Structural Analysis
Structural analysis of related compounds has provided insights into their molecular configurations and potential interactions. For instance, molecules with difluoromethyl groups and halophenyl substituents were studied for their structural characteristics, revealing "V" shaped configurations and various intermolecular interactions that form 3-D arrays (Boechat et al., 2011).
Anticonvulsant Activity
Derivatives of N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and tested for their anticonvulsant activity, with some showing promising results in animal models of epilepsy. This research indicates the potential of these compounds as anticonvulsant agents (Kamiński et al., 2015).
Antimicrobial and Anticholinesterase Activities
Some derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although expectations for strong anticholinesterase activities were not met, significant antifungal effects against Candida parapsilosis were observed, indicating potential therapeutic applications (Yurttaş et al., 2015).
Imaging Applications
Certain compounds within this chemical class have been explored for their potential in medical imaging, such as the radiosynthesis of selective radioligands for imaging translocator proteins with PET. This application demonstrates the versatility of these compounds beyond their biological activity, extending into diagnostic imaging (Dollé et al., 2008).
Electrophilic Fluorinating Agents
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been studied as electrophilic fluorinating agents, highlighting their chemical utility in synthesizing fluorinated compounds. This aspect underscores the chemical versatility and potential for diverse applications in synthesis and drug development (Banks et al., 1996).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-15-7-6-13(12-16(15)20)21-17(24)18(25)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGANIZBOMHBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2590846.png)

![ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2590848.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2590859.png)


![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)